4-Morpholinepropionamide, N-(2-((p-chlorophenyl)thio)ethyl)-
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Overview
Description
NM-569 is a novel small molecule inhibitor that targets Mer receptor tyrosine kinase. This compound has shown significant potential in the treatment of acute lymphoblastic leukemia by inhibiting Mer kinase activity, which is crucial for the survival and proliferation of leukemia cells .
Preparation Methods
The synthesis of NM-569 involves a series of chemical reactions starting from commercially available precursors. The synthetic route typically includes the formation of a substituted pyrazolopyrimidine core, followed by various functional group modifications to enhance its inhibitory activity. Industrial production methods may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
NM-569 undergoes several types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Halogenation and alkylation reactions are common, using reagents like halogens or alkyl halides.
Hydrolysis: This reaction can be performed under acidic or basic conditions to break down the compound into its constituent parts.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dehydroxylated forms .
Scientific Research Applications
NM-569 has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study kinase inhibition and signal transduction pathways.
Biology: Helps in understanding the role of Mer receptor tyrosine kinase in cell survival and proliferation.
Medicine: Potential therapeutic agent for treating acute lymphoblastic leukemia and other cancers.
Industry: Could be used in the development of targeted cancer therapies and diagnostic tools .
Mechanism of Action
NM-569 exerts its effects by inhibiting the activity of Mer receptor tyrosine kinase. This inhibition disrupts the downstream signaling pathways that are essential for cell survival and proliferation. The molecular targets include the Mer receptor itself and various downstream effectors involved in cell cycle regulation and apoptosis .
Comparison with Similar Compounds
NM-569 is unique in its high specificity and potency as a Mer receptor tyrosine kinase inhibitor. Similar compounds include:
UNC569: Another Mer inhibitor with similar inhibitory activity but different pharmacokinetic properties.
EKB-569: An irreversible epidermal growth factor receptor inhibitor that also targets tyrosine kinases but with a broader spectrum .
NM-569 stands out due to its targeted action and potential for reduced side effects compared to broader-spectrum inhibitors.
Properties
CAS No. |
92699-71-3 |
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Molecular Formula |
C15H21ClN2O2S |
Molecular Weight |
328.9 g/mol |
IUPAC Name |
N-[2-(4-chlorophenyl)sulfanylethyl]-3-morpholin-4-ylpropanamide |
InChI |
InChI=1S/C15H21ClN2O2S/c16-13-1-3-14(4-2-13)21-12-6-17-15(19)5-7-18-8-10-20-11-9-18/h1-4H,5-12H2,(H,17,19) |
InChI Key |
BIIUPJMPEQQLQM-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCC(=O)NCCSC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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